molecular formula C12H20BNO3 B7947392 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine

2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine

Cat. No.: B7947392
M. Wt: 237.11 g/mol
InChI Key: QJCVKPVLMDAPDT-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of an aminophenyl group and a hydroxy-dimethylbutan-yl group attached to a borinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 2-aminophenylboronic acid, is prepared by reacting 2-aminophenylboronic acid pinacol ester with sodium periodate in a tetrahydrofuran-water mixture. The reaction is stirred for 30 minutes, followed by the addition of hydrochloric acid to the suspension. The mixture is then stirred at room temperature for 5 hours, resulting in the formation of 2-aminophenylboronic acid.

    Coupling with Hydroxy-Dimethylbutan-yl Group: The 2-aminophenylboronic acid is then coupled with 3-hydroxy-2,3-dimethylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced borinic acid derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature or elevated temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent; room temperature or reflux conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds; organic solvent; controlled temperature.

Major Products Formed:

    Oxidation: Boronic acid derivatives with additional oxygen functionalities.

    Reduction: Reduced borinic acid derivatives with hydrogenated functional groups.

    Substitution: Substituted aminophenyl derivatives with various functional groups.

Scientific Research Applications

2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes involving boron-containing compounds.

    Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, where boron neutron capture therapy is utilized.

    Industry: Employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine involves its interaction with molecular targets through its boronic acid moiety. The compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The aminophenyl group enhances its binding affinity and specificity towards target molecules, while the hydroxy-dimethylbutan-yl group provides additional stability and reactivity.

Comparison with Similar Compounds

    2-Aminophenylboronic acid: Shares the aminophenyl group but lacks the hydroxy-dimethylbutan-yl group, resulting in different reactivity and applications.

    3-Hydroxy-2,3-dimethylbutan-2-ylboronic acid: Contains the hydroxy-dimethylbutan-yl group but lacks the aminophenyl group, leading to distinct chemical properties.

Uniqueness: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is unique due to the combination of both aminophenyl and hydroxy-dimethylbutan-yl groups, which imparts a synergistic effect on its chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2-aminophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-11(2,15)12(3,4)17-13(16)9-7-5-6-8-10(9)14/h5-8,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCVKPVLMDAPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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